molecular formula C13H25N3 B11735394 [(1-ethyl-1H-pyrazol-5-yl)methyl](heptyl)amine

[(1-ethyl-1H-pyrazol-5-yl)methyl](heptyl)amine

Cat. No.: B11735394
M. Wt: 223.36 g/mol
InChI Key: GXQQOFXYTOKWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-ethyl-1H-pyrazol-5-yl)methylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an ethyl group at the first position of the pyrazole ring and a heptyl amine group attached to the methyl group at the fifth position. Pyrazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-pyrazol-5-yl)methylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    Attachment of the Heptyl Amine Group: The final step involves the reaction of the pyrazole derivative with heptyl amine under suitable conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: Industrial production of (1-ethyl-1H-pyrazol-5-yl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (1-ethyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the heptyl amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of pyrazole derivatives with reduced functional groups.

    Substitution: Formation of new pyrazole derivatives with different substituents.

Scientific Research Applications

(1-ethyl-1H-pyrazol-5-yl)methylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

(1-ethyl-1H-pyrazol-5-yl)methylamine can be compared with other pyrazole derivatives, such as:

    (1-phenyl-1H-pyrazol-5-yl)methylamine: Similar structure but with a phenyl group instead of an ethyl group.

    (1-methyl-1H-pyrazol-5-yl)methylamine: Similar structure but with a methyl group instead of an ethyl group.

    (1-ethyl-1H-pyrazol-3-yl)methylamine: Similar structure but with the substituent at a different position on the pyrazole ring.

The uniqueness of (1-ethyl-1H-pyrazol-5-yl)methylamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H25N3

Molecular Weight

223.36 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]heptan-1-amine

InChI

InChI=1S/C13H25N3/c1-3-5-6-7-8-10-14-12-13-9-11-15-16(13)4-2/h9,11,14H,3-8,10,12H2,1-2H3

InChI Key

GXQQOFXYTOKWHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=CC=NN1CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.